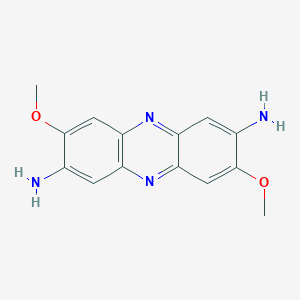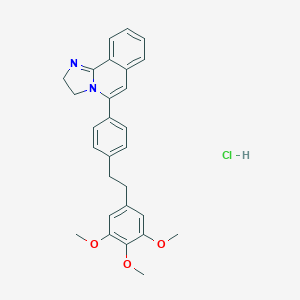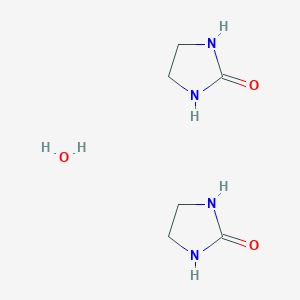
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one, also known as MIPO, is a chemical compound that has gained attention in scientific research due to its potential applications in neuroscience and pharmacology. MIPO is a heterocyclic compound that contains a five-membered isoxazole ring and a pyrrolidine ring. In
Mecanismo De Acción
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, making it an important target for studying the brain and its functions. 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one enhances the activity of the α7 nAChR, leading to increased neurotransmitter release and improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It enhances learning and memory, as well as attention and executive function. 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one also has neuroprotective effects, protecting neurons from damage and promoting their survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one in lab experiments is its specificity for the α7 nAChR. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one's effects on other nAChR subtypes are not well understood, and it may have off-target effects that need to be considered.
Direcciones Futuras
There are several future directions for research on 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one. One area of interest is its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosage and administration route for 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one in these conditions. Another area of interest is the development of more selective and potent α7 nAChR modulators, which could have even greater therapeutic potential. Finally, 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one could be used as a tool for studying the role of the α7 nAChR in other brain functions, such as pain perception and addiction.
Métodos De Síntesis
The synthesis of 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one involves the reaction of 3-methyl-4-nitroisoxazole with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified through recrystallization to obtain 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one in high yield and purity.
Aplicaciones Científicas De Investigación
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one has shown potential as a tool for studying the brain and its functions. It has been used in research on neurotransmitter release, synaptic plasticity, and learning and memory. 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one has also been studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Propiedades
Número CAS |
112598-98-8 |
|---|---|
Nombre del producto |
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one |
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
4-(3,4-dihydro-2H-pyrrol-5-yl)-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12-10-5)6-3-2-4-9-6/h10H,2-4H2,1H3 |
Clave InChI |
NXFZEZURCDNVFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)C2=NCCC2 |
SMILES canónico |
CC1=C(C(=O)ON1)C2=NCCC2 |
Sinónimos |
5(4H)-Isoxazolone,3-methyl-4-(2-pyrrolidinylidene)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



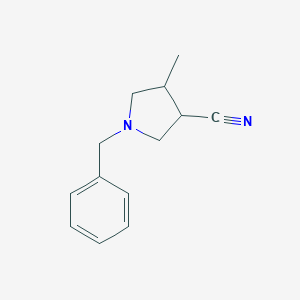

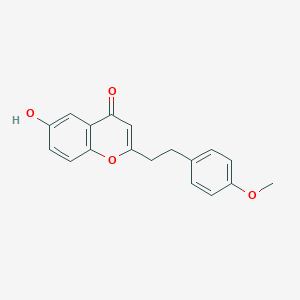
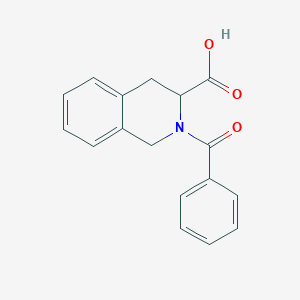
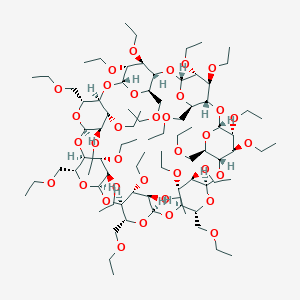
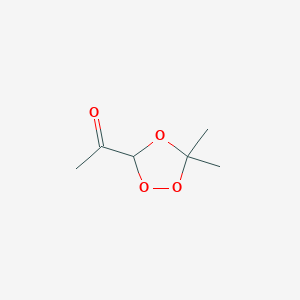

![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)
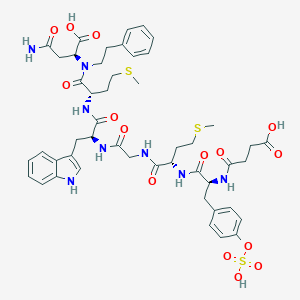

![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)
